molecular formula C17H19F3N4OS B2402448 N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-(3-thienyl)acetamide CAS No. 1775537-84-2

N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-(3-thienyl)acetamide

Cat. No. B2402448
CAS RN: 1775537-84-2
M. Wt: 384.42
InChI Key: ZBWGGPGYJVVZNQ-UHFFFAOYSA-N
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Description

“N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-(3-thienyl)acetamide” is a chemical compound with the molecular formula C17H19F3N4OS. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Some common examples are trifluoromethane H–CF3, 1,1,1-trifluoroethane H3C–CF3, and hexafluoroacetone F3C–CO–CF3 .


Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .


Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physical and chemical properties. It has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can also be added to change the solubility of molecules containing other groups of interest .

properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4OS/c1-11-21-14(17(18,19)20)9-15(22-11)24-5-2-13(3-6-24)23-16(25)8-12-4-7-26-10-12/h4,7,9-10,13H,2-3,5-6,8H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWGGPGYJVVZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CSC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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